- Synthetic applications of phosphoryl-stabilized anionsOrganic Reactions (Hoboken, 1977, 25,,
Cas no 926-56-7 (1,3-Pentadiene,4-methyl-)
1,3-Pentadiene,4-methyl- structure
1,3-Pentadiene,4-methyl-
926-56-7
C6H10
82.1436018943787
808872
1,3-Pentadiene,4-methyl- Properties
Names and Identifiers
-
- 1,3-Pentadiene,4-methyl-
- 4-METHYL-1,3-PENTADIENE
- 1,1-Dimethyl-1,3-butadiene
- 1,3-pentadiene,4-methyl
- 2-methyl-2,4-pentadiene
- 2-methylpenta-2,4-diene
- 4-methyl-3-pentadiene
- 4-Methylpenta-1,3-diene
- dimethyl-butadiene
- 4-Methyl-1,3-pentadiene (ACI)
- 1,1-Dimethylbutadiene
- +Expand
-
- CJSBUWDGPXGFGA-UHFFFAOYSA-N
- 1S/C6H10/c1-4-5-6(2)3/h4-5H,1H2,2-3H3
- C=C/C=C(\C)/C
Computed Properties
- 82.07830
- 0
- 0
- 1
- 6
- 64.1
- 0
- 0
- 0
- 0
- 0
- 1
- 2.7
- nothing
- 0
Experimental Properties
- 2.13860
- 0.00000
- n20/D 1.452
- 75-77 °C
- -94.9°C (estimate)
- -18 °C
- colorless liquid
- Not easy to water
- 0.718 g/mL at 20 °C(lit.)
1,3-Pentadiene,4-methyl- Security Information
- 3
- 3.1
- S16; S36; S62
- II
- R11; R65
- F Xn
- UN 2461 3/PG 2
- II
- 11-65
- 3.1
1,3-Pentadiene,4-methyl- Customs Data
- 29339990
-
China Customs Code:
2901299090Overview:
2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported
Summary:
2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
1,3-Pentadiene,4-methyl- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Reference
Synthetic Circuit 2
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Toluene ; 2 h, rt
1.2 15 min, rt; overnight, rt
1.2 15 min, rt; overnight, rt
Reference
- Z-Selective Metathesis Homocoupling of 1,3-Dienes by Molybdenum and Tungsten Monoaryloxide Pyrrolide (MAP) ComplexesJournal of the American Chemical Society, 2012, 134(28), 11334-11337,
Synthetic Circuit 4
Synthetic Circuit 5
Reaction Conditions
1.1 Solvents: Dichloromethane-d2 ; 12 h, rt
Reference
- Carbon-Carbon Bond Formation by Cumulene Insertion into "Rh(μ-CH2)M" Moieties (M = Ru, Os): Roles of the Cumulenes and the Metals in Product FormationOrganometallics, 2004, 23(20), 4759-4770,
Synthetic Circuit 6
Synthetic Circuit 7
Synthetic Circuit 8
Reaction Conditions
Reference
- Density functional theory and ab initio study on the reaction mechanisms of the homogeneous, unimolecular elimination kinetics of selected 1-chloroalkenes in the gas phaseInternational Journal of Quantum Chemistry, 2012, 112(24), 3729-3738,
Synthetic Circuit 9
Reaction Conditions
Reference
- Catalytic hydromagnesation of di- and polymethyl-substituted 1,3-butadienesRussian Journal of Organic Chemistry (Translation of Zhurnal Organicheskoi Khimii), 1999, 35(12), 1755-1765,
Synthetic Circuit 10
Reaction Conditions
Reference
- Vinylidenes As Intermediates in Thermal Cyclopropene-to-Acetylene RearrangementsJournal of the American Chemical Society, 1994, 116(14), 6175-8,
Synthetic Circuit 11
Reaction Conditions
Reference
- Method of producing a mixture of 2-methyl- and 4-methyl-1,3-pentadienes, USSR, , ,
Synthetic Circuit 12
Reaction Conditions
Reference
- Computational and ultraviolet photoelectron spectroscopic evidence that (Z)-2-methyl-1,3-pentadiene prefers twisted s-cis conformers in the gas phaseCanadian Journal of Chemistry, 1992, 70(7), 1971-7,
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
Reference
- Study of catalytic reactions of tetrahydro-β-furylmethanols on aluminaBulletin de la Societe Chimique de France, 1980, 261, 261-6,
Synthetic Circuit 15
Reaction Conditions
Reference
- Dehydration of β,γ-unsaturated alcohols in ethyl sulfoxideJournal of the Chemical Society, 1978, (12), 1309-12,
Synthetic Circuit 16
Synthetic Circuit 17
Reaction Conditions
Reference
- Photochemical transformation of 3-methyl-4-caren-2-one into derivatives of 3,3,7-trimethyl-4,6-octadienoic acid. Revised stereochemical assignmentsJournal of the Chemical Society, 1972, (4), 395-9,
Synthetic Circuit 18
Reaction Conditions
Reference
- Synthesis and reactions of yomogi alcohol. Conversion of the artemisyl skeleton to the santolinyl skeleton by a 1,2-shift of a vinyl group. Synthesis of santolinatrieneHelvetica Chimica Acta, 1971, 54(7), 1822-45,
Synthetic Circuit 19
Reaction Conditions
Reference
- Syntheses based on the liquid-phase oxidation of 2-methyl-2-penteneUchenye Zapiski Yaroslavskogo Tekhnologicheskogo Instituta, 1969, 11, 193-9,
Synthetic Circuit 20
Reaction Conditions
Reference
- Preparation of methylpentadiene by the dehydrogenation of isohexenesZhurnal Prikladnoi Khimii (Sankt-Peterburg, 1969, 42(7), 1623-7,
1,3-Pentadiene,4-methyl- Raw materials
- 3-Methyl-2-butenal
- 1,3-Pentadiene,2-methyl-
- Borate(1-),tetrafluoro-
- Methyltriphenylphosphonium bromide
- 1,3,2-Diazaphospholidine, 1,3-dimethyl-2-(2-propenyl)-, 2-oxide
- 4-Methyl-3-penten-2-ol
- 3-Methyl-2-buten-1-ol
- 3-Methyl-1,2-butadiene
- Dimethyl sulfone
1,3-Pentadiene,4-methyl- Preparation Products
1,3-Pentadiene,4-methyl- Related Literature
-
1. Selectivity of muonic radical formation in methyl-substituted buta-1,3-dienesEmil Roduner,Brian C. Webster J. Chem. Soc. Faraday Trans. 1 1983 79 1939
-
2. Mechanistic investigations in the photochemistry of acyclic conjugated dienes. Significance of the [1,5] sigmatropic shifts of hydrogenDaniel Rondelez,Stéphane Boué J. Chem. Soc. Perkin Trans. 2 1976 647
-
3. Crystal and molecular structure of di-μ-chloro-tetrakis-(4-methylpenta-1,3-diene)dirhodium(I)Michael G. B. Drew,S. M. Nelson,Malcolm Sloan J. Chem. Soc. Dalton Trans. 1973 1484
-
4. Thermal unimolecular isomerisation of cis-hexa-1,3-dieneH. M. Frey,B. M. Pope J. Chem. Soc. A 1966 1701
-
5. Thermal reversible isomerisation of 2-ethyl-cis-penta-1,3-diene to 4-methyl-trans-hexa-1,3-dieneH. M. Frey,R. K. Solly J. Chem. Soc. A 1969 733
-
6. 885. The thermal unimolecular isomerisation of cis-2-methylpenta-1,3-dieneH. M. Frey,R. J. Ellis J. Chem. Soc. 1965 4770
-
7. Transition-metal complexes of 1,3-dienes. Part I. Synthesis and structure of rhodium(I) complexesS. Martin Nelson,Malcolm Sloan,Michael G. B. Drew J. Chem. Soc. Dalton Trans. 1973 2195
-
8. The photochemical transformation of 3-methylcar-4-en-2-one into derivatives of 3,3,7-trimethylocta-4,6-dienoic acid. Revised stereochemical assignmentsA. J. Bellamy,W. Crilly J. Chem. Soc. Perkin Trans. 2 1972 395
-
Patricia Pérez-Galán,Elena Herrero-Gómez,Daniel T. Hog,Nolwenn J. A. Martin,Feliu Maseras,Antonio M. Echavarren Chem. Sci. 2011 2 141
-
Marianna Loria,Antonio Proto,Carmine Capacchione RSC Adv. 2015 5 65998
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